molecular formula C14H14N2O3 B8372373 (5-Cyclopropyl-4-methyl-isoxazol-3-yl)-carbamic acid phenyl ester

(5-Cyclopropyl-4-methyl-isoxazol-3-yl)-carbamic acid phenyl ester

Cat. No. B8372373
M. Wt: 258.27 g/mol
InChI Key: FHNZOHNFLAVLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyclopropyl-4-methyl-isoxazol-3-yl)-carbamic acid phenyl ester is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Cyclopropyl-4-methyl-isoxazol-3-yl)-carbamic acid phenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Cyclopropyl-4-methyl-isoxazol-3-yl)-carbamic acid phenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Cyclopropyl-4-methyl-isoxazol-3-yl)-carbamic acid phenyl ester

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

phenyl N-(5-cyclopropyl-4-methyl-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C14H14N2O3/c1-9-12(10-7-8-10)19-16-13(9)15-14(17)18-11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3,(H,15,16,17)

InChI Key

FHNZOHNFLAVLMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1NC(=O)OC2=CC=CC=C2)C3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

(5-Cyclopropyl-isoxazol-3-yl)-carbamic acid phenyl ester (0.368 g, 1.51 mmol) is dissolved in THF (10 mL) and cooled to −78° C. and flushed with nitrogen. N-butyllithium (2.17 mL, 3.47 mmol) is then added. The mixture is stirred in the dry ice/acetone bath for 30 minutes. Methyl iodide (0.10 mL, 1.66 mmol) is added neat and the reaction is stirred for 2 hours at −78° C. The reaction is quenched (0° C.) with 20 mL of a saturated solution of ammonium chloride, diluted with ethyl acetate and the organic layer is removed, dried (sodium sulfate) and concentrated to an oil that is purified via FCC (0-40% ethyl acetate:heptanes) to give the title compound as an oil. MS (ESI) m/z 259.20 (M+1).
Quantity
0.368 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.